N-[(3-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine
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Overview
Description
N-[(3-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a bromophenyl derivative with a cyclopropylpyrimidinamine precursor under palladium catalysis and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using stable and readily available organoboron reagents, efficient catalysts, and environmentally benign solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[(3-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares a bromophenyl group but differs in its sulfonamide structure.
N-(3-bromophenyl)-{[(phenylamino)carbonyl]amino}methyl-N-hydroxythiophene-2-carboxamide: This compound also contains a bromophenyl group but has a different core structure.
Uniqueness
N-[(3-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine is unique due to its cyclopropylpyrimidinamine framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14BrN3 |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-cyclopropylpyrimidin-4-amine |
InChI |
InChI=1S/C14H14BrN3/c15-12-3-1-2-10(8-12)9-17-13-6-7-16-14(18-13)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,16,17,18) |
InChI Key |
RCVTVDKFQIRWNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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